Ethyl 5-(2-methylphenyl)-5-oxovalerate

Lipophilicity ADME Prediction Solvent Partitioning

Ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS 100972-13-2) is a gamma-ketoester featuring an ortho-methylphenyl ketone that directs regioselectivity in cyclization and asymmetric reduction. Its ortho-substitution and ethyl ester differentiate it from para- or unsubstituted analogs, enabling precise synthetic outcomes in medicinal chemistry. Procure at ≥97% purity to minimize pre-functionalization purification and ensure reproducible yields in multi-step heterocycle construction.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 100972-13-2
Cat. No. B010295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-methylphenyl)-5-oxovalerate
CAS100972-13-2
SynonymsETHYL 5-(2-METHYLPHENYL)-5-OXOVALERATE
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C1=CC=CC=C1C
InChIInChI=1S/C14H18O3/c1-3-17-14(16)10-6-9-13(15)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3
InChIKeyYKQSQPIRAFTQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS 100972-13-2): A Gamma-Ketoester Building Block for Pharmaceutical Intermediates


Ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS 100972-13-2) is a gamma-ketoester derivative featuring an ethyl ester moiety and a 2-methylphenyl (o-tolyl) ketone group at the δ-position of the valerate chain [1]. With the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol, this compound belongs to the class of alkyl-phenylketones and serves primarily as a synthetic intermediate in the preparation of more complex organic molecules, particularly heterocyclic systems relevant to pharmaceutical development [2]. Its structural architecture—combining a gamma-ketoester backbone with an ortho-methyl-substituted aromatic ring—imparts distinct physicochemical and reactivity characteristics that differentiate it from unsubstituted, para-substituted, or methyl-ester analogs.

Why Generic Gamma-Ketoester Substitution Fails: Ortho-Methyl Substitution in Ethyl 5-(2-methylphenyl)-5-oxovalerate Alters Critical Selection Parameters


Gamma-ketoesters containing an aromatic ketone moiety cannot be treated as interchangeable building blocks in synthetic route design. Substitution patterns on the phenyl ring—ortho vs. para vs. unsubstituted—profoundly influence steric accessibility of the ketone carbonyl, lipophilicity (LogP), and subsequent reactivity in downstream transformations . The ortho-methyl group in ethyl 5-(2-methylphenyl)-5-oxovalerate introduces steric hindrance adjacent to the reactive ketone site, which can direct regioselectivity in cyclization reactions and modulate binding interactions when the compound is employed as a pharmacophoric precursor. Similarly, the choice of ester functionality (ethyl vs. methyl) affects hydrolytic stability, solubility, and the physical properties of intermediates during multi-step syntheses. Procurement without considering these substitution-dependent parameters risks synthetic failure, reduced yield, or altered biological outcomes in downstream applications [1].

Quantitative Differentiation Guide: Ethyl 5-(2-methylphenyl)-5-oxovalerate vs. Structural Analogs


Lipophilicity Differentiation: XLogP3 of Ethyl 5-(2-methylphenyl)-5-oxovalerate vs. Unsubstituted Phenyl Analog

The ethyl 5-(2-methylphenyl)-5-oxovalerate exhibits a computed XLogP3 value of 2.5 [1]. In comparison, the unsubstituted phenyl analog (ethyl 5-oxo-5-phenylvalerate, CAS 73172-56-2) has a lower molecular weight (220.26 g/mol) and lacks the methyl substituent, which would yield a predicted lower XLogP3 . The ortho-methyl substitution increases lipophilicity, affecting compound partitioning in biphasic reaction systems, chromatographic retention behavior, and passive membrane permeability predictions.

Lipophilicity ADME Prediction Solvent Partitioning

Purity Specification Thresholds: Ethyl 5-(2-methylphenyl)-5-oxovalerate Minimum Purity Across Commercial Suppliers

Commercially available ethyl 5-(2-methylphenyl)-5-oxovalerate is offered with minimum purity specifications ranging from 95% to ≥97% depending on supplier . In contrast, the chlorinated analog ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate (CAS 951889-77-3) is listed at 95% minimum purity from the same supplier (AKSci) . The ≥97% purity grade of the target compound, offered by select suppliers, may be advantageous for applications requiring higher initial purity to minimize purification steps.

Quality Control Purity Specification Procurement

Ester Functionality Differentiation: Ethyl vs. Methyl Ester in 2-Methylphenyl-5-oxovalerate Series

Ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS 100972-13-2, MW 234.29 g/mol, rotatable bond count 7) differs from its methyl ester analog, methyl 5-(2-methylphenyl)-5-oxovalerate (CAS 1344089-41-3, MW 220.26 g/mol, rotatable bond count 6) [1][2]. The ethyl ester offers reduced volatility and altered hydrolytic stability relative to the methyl ester, which can be advantageous in reactions conducted at elevated temperatures or under aqueous work-up conditions. The additional rotatable bond in the ethyl ester (7 vs. 6) also increases conformational flexibility.

Ester Hydrolysis Synthetic Intermediate Stability Protecting Group Strategy

Ortho-Methyl Substitution Differentiation: Steric Environment Around the Ketone Carbonyl

The ortho-methyl group on the phenyl ring of ethyl 5-(2-methylphenyl)-5-oxovalerate introduces steric hindrance adjacent to the ketone carbonyl, distinguishing it from para-substituted analogs such as ethyl 5-(4-chlorophenyl)-5-oxovalerate (CAS 54029-03-7, MW 254.71 g/mol) . While quantitative kinetic data for nucleophilic addition comparing ortho- vs. para-substituted analogs are not available in the open literature for this specific compound series, the principle that ortho substitution modulates carbonyl reactivity through steric shielding is well-established in organic chemistry [1].

Steric Hindrance Regioselectivity Nucleophilic Addition

Evidence-Based Application Scenarios: Where Ethyl 5-(2-methylphenyl)-5-oxovalerate Delivers Differential Value


Synthesis of Heterocyclic Pharmaceutical Intermediates Requiring Ortho-Substituted Aromatic Ketone Precursors

Ethyl 5-(2-methylphenyl)-5-oxovalerate serves as a precursor for constructing heterocyclic systems where the ortho-methyl group may direct cyclization regioselectivity. The gamma-ketoester architecture enables condensation with hydrazines, hydroxylamines, or amidines to form pyrazoles, isoxazoles, or pyrimidines, respectively. The ortho-methyl substitution differentiates this compound from unsubstituted or para-substituted analogs in applications where steric modulation of the ketone reactivity is synthetically advantageous [1]. The ethyl ester functionality (vs. methyl ester) provides appropriate hydrolytic stability for multi-step sequences involving aqueous work-up or elevated temperatures [2].

Asymmetric Reduction Studies for Chiral Alcohol Building Block Development

The prochiral ketone in ethyl 5-(2-methylphenyl)-5-oxovalerate can undergo asymmetric reduction to yield chiral 5-hydroxyvalerate derivatives, which are valuable building blocks for pharmaceutical synthesis. The ortho-methyl substituent adjacent to the ketone introduces steric bias that may influence enantioselectivity when using chiral catalysts or biocatalytic systems. This structural feature distinguishes the compound from para-substituted analogs, which lack the proximal steric element adjacent to the reactive carbonyl [1]. The XLogP3 of 2.5 facilitates organic phase extraction of reduced products during work-up .

Synthetic Route Development Where Higher Initial Purity Reduces Purification Burden

For research groups and process development teams optimizing multi-step synthetic routes, the availability of ethyl 5-(2-methylphenyl)-5-oxovalerate at ≥97% purity from select suppliers [1] enables entry into synthetic sequences with reduced impurity carryover. This is particularly valuable in medicinal chemistry campaigns where small quantities of high-purity building blocks are required for parallel library synthesis, minimizing the need for pre-functionalization purification. The 97% grade offers a 2-percentage-point purity advantage over the 95% grade commonly specified for the 4-chloro-2-methylphenyl analog .

Lipophilicity-Dependent Separation Method Development

With a computed XLogP3 of 2.5 [1], ethyl 5-(2-methylphenyl)-5-oxovalerate exhibits higher lipophilicity than its unsubstituted phenyl analog (estimated difference +0.5 to +0.7 units). This property makes the compound suitable for developing and validating chromatographic separation methods—such as reverse-phase HPLC or flash chromatography—where retention time differentiation is required. The ortho-methyl substitution provides a measurable lipophilicity increment that can be exploited in method development scenarios requiring distinct elution profiles relative to less lipophilic analogs .

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